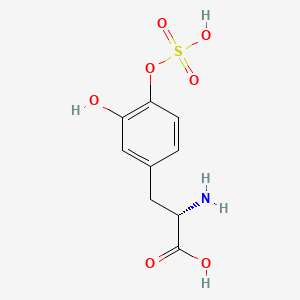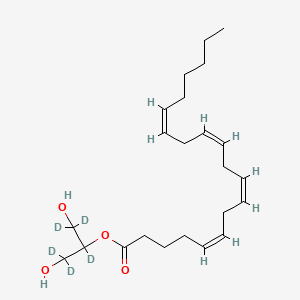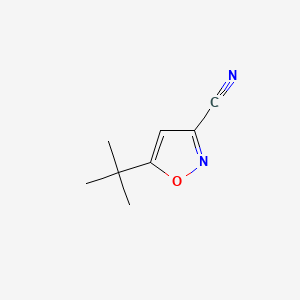
普罗帕酮二聚体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propafenone is a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . It works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It is metabolized primarily in the liver .
Synthesis Analysis
Propafenone is extensively metabolized by phase I and phase II reactions . Its major metabolites are 5-hydroxypropafenone (via CYP2D6) and nor-propafenone (via CYP1A2 and CYP3A4) . The synthesis and testing of a series of 15 propafenone analogues with varied rigidity and basicity provide first trends for selective and dual inhibitors .Molecular Structure Analysis
The molecular formula of Propafenone is C21H27NO3 . Its average mass is 341.444 Da and its monoisotopic mass is 341.199097 Da . The molecular formula of Propafenone dimer is C39H45NO6 .Chemical Reactions Analysis
Propafenone blocks fast inward sodium channels in a frequency-dependent manner, and also has moderate beta-blocking effects . Both the enantiomers and the 5-OH metabolite have a potency to block sodium channels comparable with that of the parent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Propafenone are well documented . It has a molecular formula of C21H27NO3.HCl and a molecular weight of 377.9 . It is recommended to store it at -20°C as a powder for 3 years and at -80°C in solvent for 1 year .科学研究应用
抗心律失常特性
普罗帕酮主要以其抗心律失常特性而闻名,在治疗心脏心律失常方面得到广泛研究。其疗效在房颤和室性心律失常等疾病中尤为显着。例如,普罗帕酮已被证明在抑制室性心律失常和预防长期治疗期间复发方面有效。这对于管理沃尔夫-帕金森-怀特综合征和房室结折返性心动过速等疾病非常重要 (Porterfield 和 Porterfield,1989 年)。此外,普罗帕酮在将房颤转复为窦性心律和管理室上性心动过速方面也已被证明有效 (Vita 等人,1989 年)。
药代动力学和药效学见解
了解普罗帕酮的药代动力学和药效学对其在科学研究中的应用至关重要。研究强调了其广泛的全身前清除和药代动力学特性的显着个体差异 (Siddoway 等人,1984 年)。药效学特征包括其对心脏内传导的影响,这种影响与浓度有关,以及其轻度的β-肾上腺素能阻断特性。
代谢和遗传因素
普罗帕酮的代谢涉及 5-羟基化和 N-脱烷基化等途径,这些途径受遗传因素的显着影响。例如,普罗帕酮的多态性代谢,由去氧异丙肾上腺素/士巴丁多态性等遗传因素决定,对其治疗功效起着至关重要的作用 (Kroemer 等人,1989 年)。这一方面对于个性化医疗和理解个体对药物的反应至关重要。
对心脏通道的影响
普罗帕酮及其代谢物对心脏通道(如 HERG 通道)的影响是研究的一个重要领域。这些研究对于了解药物的安全性和其潜在的促心律失常作用至关重要 (Arias 等人,2003 年)。
对各种心律失常的治疗效果
普罗帕酮的治疗效果延伸到各种类型的心律失常,包括室上性和室性心律失常。其在控制交界性异位性心动过速中的有效性以及在儿科患者中的应用是其在心律失常管理中应用的显着方面 (Grant,1996 年)。
安全和危害
Propafenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propafenone dimer | |
CAS RN |
1346603-80-2 |
Source


|
| Record name | Propafenone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?
A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. Propafenone dimer was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



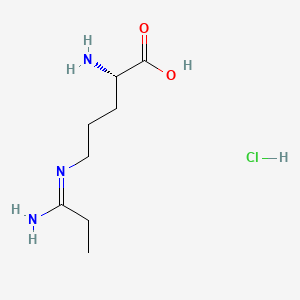

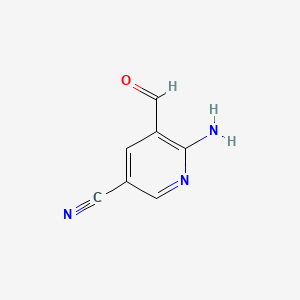
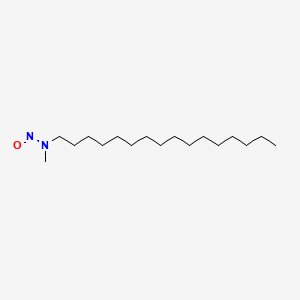
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
